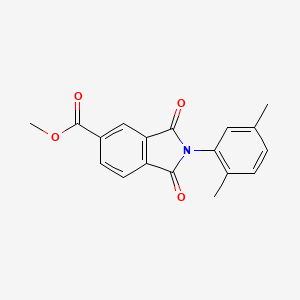
N-Benzyl(triphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-Benzyl(triphenyl)methanamine, also known as N-Benzyl-N-(phenylmethyl)amine, has the chemical formula C25H21N .
- It consists of a benzyl group (C6H5CH2) attached to a triphenylmethane core (C19H16).
- The compound is a colorless to pale yellow liquid with a faint amine odor.
- It finds applications in organic synthesis, catalysis, and medicinal chemistry.
Métodos De Preparación
- Synthetic Routes :
- One common method involves the reaction of benzyl chloride with triphenylmethanamine in the presence of a base (such as sodium hydroxide or potassium carbonate).
- The reaction proceeds via nucleophilic substitution, resulting in the formation of N-Benzyl(triphenyl)methanamine.
- Industrial Production :
- While not produced on an industrial scale, the compound can be synthesized in the laboratory using the above method.
Análisis De Reacciones Químicas
- Reactions :
- N-Benzyl(triphenyl)methanamine can undergo various reactions, including oxidation, reduction, and substitution.
- It behaves as a typical secondary amine, participating in nucleophilic substitution reactions.
- Common Reagents and Conditions :
- For oxidation, mild oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
- Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution reactions often involve alkyl halides or acyl chlorides.
- Major Products :
- Oxidation yields the corresponding N-benzyl(triphenyl)methanone.
- Reduction leads to this compound’s corresponding amine (N-benzyl(triphenyl)methylamine).
Aplicaciones Científicas De Investigación
- Chemistry :
- Used as a building block in organic synthesis due to its versatile reactivity.
- Forms the basis for designing new ligands and catalysts.
- Biology and Medicine :
- Investigated for potential antiviral, antibacterial, and antifungal properties.
- May serve as a pharmacophore for drug development.
- Industry :
- Limited industrial applications, but its derivatives find use in dyes, pigments, and materials.
Mecanismo De Acción
- The exact mechanism is context-dependent, but it likely involves interactions with cellular receptors or enzymes.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparación Con Compuestos Similares
- Similar Compounds :
- N-Benzyl(triphenyl)methanamine shares structural features with other benzylamines and triphenylmethanes.
- Notable related compounds include benzylamine, N-methylbenzylamine, and triphenylmethane derivatives.
- Uniqueness :
- Its combination of a benzyl group and triphenylmethane core makes it distinct.
- The presence of both aromatic and aliphatic moieties contributes to its versatility.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.
Propiedades
Fórmula molecular |
C26H23N |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-benzyl-1,1,1-triphenylmethanamine |
InChI |
InChI=1S/C26H23N/c1-5-13-22(14-6-1)21-27-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2 |
Clave InChI |
KHCIKYIRXBURMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)

![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)

![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)



